molecular formula C16H14FNO4 B6410367 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95% CAS No. 1261989-04-1

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95%

Cat. No. B6410367
CAS RN: 1261989-04-1
M. Wt: 303.28 g/mol
InChI Key: GFQGGCTZRFXREV-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95% (4-EFBA-95) is an organic compound with a molecular formula of C11H10FNO4. It is an aromatic compound with a phenyl ring and two hydroxybenzoic acid functional groups. The compound is a white crystalline solid with a melting point of 186-190°C. 4-EFBA-95 is used in a variety of scientific research applications, including as a biochemical reagent, a fluorescent probe for imaging, and as a building block for the synthesis of other compounds.

Mechanism of Action

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95% is an aromatic compound that is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules and participate in a variety of biochemical and physiological processes. For example, it can bind to proteins and enzymes, which can then be used to catalyze chemical reactions or regulate cellular processes. It can also interact with other molecules to form complexes, which can be used to transport molecules across cellular membranes.
Biochemical and Physiological Effects
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphatases, which can be used to regulate cellular processes. Additionally, it can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It can also bind to DNA and RNA molecules, which can be used to regulate gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95% in lab experiments is its versatility. It can be used in a variety of biochemical and physiological processes, making it useful for a wide range of research applications. Additionally, it is relatively easy to synthesize and purify, making it a convenient reagent for laboratory use. However, it is important to note that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95% is not always suitable for use in certain experiments, as it may interact with other molecules in unexpected ways.

Future Directions

The potential future applications of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95% are numerous. It could be used in the development of new diagnostic and therapeutic agents, as its ability to interact with proteins and enzymes makes it a promising target for drug development. Additionally, it could be used to develop new fluorescent probes for imaging, as its ability to bind to molecules makes it a useful tool for detecting and quantifying the presence of certain molecules in a sample. Finally, it could be used in the development of new compounds with improved pharmacological properties, as its ability to form hydrogen bonds and interact with other molecules makes it a promising building block for the synthesis of new compounds.

Synthesis Methods

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95% is synthesized by a Fischer esterification reaction between 4-fluorobenzoic acid and ethylcarbamoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an aqueous solution at a temperature of 50-80°C. After the reaction is complete, the product is precipitated out of the solution and purified by recrystallization.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95% is used in a variety of scientific research applications. It is used as a biochemical reagent in the synthesis of other compounds, such as peptides, nucleosides, and carbohydrates. It is also used as a fluorescent probe for imaging, as it can be used to detect and quantify the presence of certain molecules in a sample. Additionally, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid, 95% can be used as a building block for the synthesis of other compounds.

properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-2-18-15(20)11-5-3-9(7-13(11)17)10-4-6-12(16(21)22)14(19)8-10/h3-8,19H,2H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGGCTZRFXREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691909
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261989-04-1
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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